molecular formula C₁₂H₂₂O₁₁ B123685 Epilactose CAS No. 50468-56-9

Epilactose

Cat. No. B123685
CAS RN: 50468-56-9
M. Wt: 342.3 g/mol
InChI Key: DKXNBNKWCZZMJT-QMRWEYQWSA-N
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Description

Epilactose, also known as 4-O-β-galactopyranosyl-D-mannose, is a rare disaccharide found in cow milk. It has garnered attention due to its prebiotic properties and potential health benefits. Epilactose can be synthesized from lactose using the enzyme cellobiose 2-epimerase from various microbial sources, such as Ruminococcus albus and Caldicellulosiruptor sp. Rt8.B8 . This disaccharide is non-digestible, which means it can pass through the gastrointestinal tract to the colon where it can have beneficial effects on the microbiota .

Synthesis Analysis

The synthesis of epilactose has been achieved through the action of cellobiose 2-epimerase on lactose. This enzyme has been produced in recombinant Bacillus subtilis strains, providing a food-grade method for epilactose production . The enzyme from Thermoanaerobacterium saccharolyticum expressed in B. subtilis has shown high activity, and the process has been optimized to produce significant quantities of epilactose with high purity . Another study identified a thermostable cellobiose 2-epimerase from Caldicellulosiruptor sp. Rt8.B8, which was expressed in E. coli and B. subtilis for efficient epilactose production .

Molecular Structure Analysis

Epilactose is structurally similar to lactose but differs in the configuration of the hydroxyl group at the C-2 position of the mannose moiety. This structural difference is crucial for its resistance to digestion by human enzymes and its prebiotic effects .

Chemical Reactions Analysis

The enzymatic conversion of lactose to epilactose is the primary chemical reaction of interest. This reaction is catalyzed by cellobiose 2-epimerase, which has been the focus of various studies aiming to optimize the yield and purity of epilactose . The enzyme-mediated reaction is specific and efficient, producing epilactose without significant by-products .

Physical and Chemical Properties Analysis

Epilactose is a reducing disaccharide with prebiotic properties. It is non-digestible and can be used to modulate the gut microbiota, increasing beneficial bacteria such as lactobacilli and bifidobacteria . Epilactose has been shown to improve calcium absorption in the small intestine and may have a role in lowering the risk of arteriosclerosis . It also has the potential to prevent obesity and metabolic disorders by inducing uncoupling protein-1 in skeletal muscle, which enhances energy expenditure . The physical and chemical properties of epilactose allow it to be used as a functional ingredient in food products to confer health benefits .

Scientific Research Applications

Prebiotic Properties and Digestive Health

  • Enhanced Calcium Absorption: Epilactose has been found to promote calcium and magnesium absorption in rats, indicating potential benefits for bone health and mineral balance in the body (Nishimukai et al., 2008).
  • Gut Microbiota and Health: Dietary supplementation with epilactose increases the weight of the cecal wall and the number of beneficial gut bacteria like lactobacilli and bifidobacteria. This points to its role in enhancing gut health (Watanabe et al., 2008).

Metabolic Effects

  • Obesity Prevention: Supplementing diets with epilactose has shown to prevent obesity and metabolic disorders in mice fed high-fat diets. It does this by increasing the expression of uncoupling protein-1, which enhances energy expenditure (Murakami et al., 2015).

Biotechnological Production

  • Enzymatic Production: Epilactose can be produced enzymatically from lactose using cellobiose 2-epimerase. This process has been studied and optimized for industrial applications (Mu et al., 2013).
  • Purification Techniques: Advances in purification techniques, such as semi-preparative HPLC systems, have enabled the production of high-purity epilactose, crucial for its use in scientific studies (Kuschel et al., 2017).

Food Industry Applications

  • Dairy Product Enhancement: The use of epilactose in dairy products is being explored due to its prebiotic properties. It can be produced in situ in dairy products, adding value to these products (Krewinkel et al., 2014).

Safety And Hazards

When handling Epilactose, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The technological push is expected to broaden the spectrum of lactose-derived bioactive compounds to be produced at an industrial scale in the near future . Lactose obtained from cheese whey is a low-value commodity despite its great potential as raw material for the production of bioactive compounds .

properties

IUPAC Name

(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8+,9+,10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXNBNKWCZZMJT-QMRWEYQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epilactose

CAS RN

50468-56-9, 20869-27-6
Record name Epilactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050468569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epilactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020869276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eplattosio
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPILACTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3515BNP809
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
614
Citations
W Mu, Q Li, C Fan, C Zhou, B Jiang - Applied microbiology and …, 2013 - Springer
… This article presents a review of recent studies on epilactose … epilactose-producing enzyme, cellobiose 2-epimerase, are compared, and the biotechnological production of epilactose …
Number of citations: 35 link.springer.com
J Watanabe, M Nishimukai, H Taguchi, T Senoura… - Journal of dairy …, 2008 - Elsevier
… lactose to epilactose. In this study, we examined the biological effects of epilactose on intestinal … Dietary supplementation with epilactose or fructooligosaccharide (4.5% each) increased …
Number of citations: 73 www.sciencedirect.com
E Rentschler, K Schuh, M Krewinkel, C Baur… - Journal of Dairy …, 2015 - Elsevier
… and epilactose … epilactose. The conversion of milk lactose (initial lactose content of 48.5 ± 2.1 g/L) resulted in a final yield of 57.7% (28.0 g/L) lactulose and 15.5% (7.49 g/L) epilactose in …
Number of citations: 43 www.sciencedirect.com
M Nishimukai, J Watanabe, H Taguchi… - Journal of agricultural …, 2008 - ACS Publications
… epilactose using male Wistar-ST rats. The apparent rates of calcium and magnesium absorption of rats fed epilactose … Epilactose also increased the calcium absorption in everted small …
Number of citations: 50 pubs.acs.org
W Saburi, T Yamamoto, H Taguchi… - Bioscience …, 2010 - academic.oup.com
… However, studies of the properties of epilactose are limited by the low yields obtained by … of epilactose by these methods. Herein, we report a practical purification method for epilactose, …
Number of citations: 40 academic.oup.com
M Krewinkel, M Gosch, E Rentschler, L Fischer - Journal of Dairy Science, 2014 - Elsevier
… % epilactose was achieved with both enzymes. No side products were detected other than epilactose. … for particular dairy products by in situ production of the prebiotic sugar epilactose. …
Number of citations: 24 www.sciencedirect.com
Y Murakami, T Ojima-Kato, W Saburi, H Mori… - British Journal of …, 2015 - cambridge.org
… the preventive effect of epilactose – a rare non-… epilactose without influencing food intake (P < 0·01). Caecal pools of SCFA such as acetic and propionic acids in mice fed epilactose …
Number of citations: 42 www.cambridge.org
A Olano, MM Calvo - Food chemistry, 1989 - Elsevier
… be determined from its galactose and epilactose content. In this paper we report a study of the formation of lactulose, epilactose and galactose with an interpretation by reaction kinetics. …
Number of citations: 42 www.sciencedirect.com
I Martinez-Castro, A Olano - Milchwissenschaft, 1980 - cabdirect.org
Free neutral carbohydrates were isolated from milk by the dialysis method described in DSA 32, 4359, and the trimethylsilyl derivatives were analysed by GLC. Treatment of a 5% …
Number of citations: 56 www.cabdirect.org
A Crossier-Guach, M Huerta, F Arenas… - Food and Bioproducts …, 2024 - Elsevier
The discovery that certain cellobiose 2-epimerases (C2E) are capable of synthesizing lactulose and epilactose with high yield and selectivity has renewed the interest in their biological …
Number of citations: 1 www.sciencedirect.com

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